BI 811283 is a small molecule inhibitor specifically targeting the Aurora B kinase protein, which is pivotal in the regulation of cell division. Developed by Boehringer Ingelheim, this compound is currently under investigation as a potential anti-cancer agent. Aurora B kinase is part of a family of proteins that ensures proper chromosome alignment and separation during mitosis. Elevated levels of Aurora B kinase are often found in various cancers, leading to chromosomal abnormalities that contribute to tumorigenesis. BI 811283 selectively binds to the ATP binding site of Aurora B kinase, thereby inhibiting its activity and promoting the formation of polyploid cells that eventually undergo cell death due to severe chromosomal defects .
The primary chemical reaction involving BI 811283 is its interaction with the Aurora B kinase protein. The compound binds to the ATP binding pocket of Aurora B, leading to:
These reactions contribute to the compound's potential as an anti-cancer therapeutic by disrupting the proliferation of cancer cells .
BI 811283 exhibits significant biological activity against various cancer cell lines. Preclinical studies have demonstrated its ability to inhibit cell growth and induce senescence in lung cancer cells both in vitro and in vivo. The compound has shown effectiveness in shrinking tumors in models of pancreatic, colorectal, and non-small cell lung cancers. In clinical trials, BI 811283 has been associated with disease stabilization in patients with advanced solid tumors and acute myeloid leukemia, although no objective responses were consistently observed .
The synthesis of BI 811283 involves several chemical steps that lead to the formation of its complex structure. While specific proprietary methods used by Boehringer Ingelheim are not publicly detailed, general approaches for synthesizing similar compounds typically include:
The detailed synthetic route remains confidential as it is part of proprietary research and development processes .
Interaction studies involving BI 811283 focus on its pharmacokinetics and pharmacodynamics in patients. Key findings include:
Additionally, studies have assessed how BI 811283 interacts with other drugs, particularly those affecting hematological parameters or other kinases involved in cancer progression.
Several compounds share similarities with BI 811283 in terms of their mechanism as Aurora kinase inhibitors. A comparison highlights their unique characteristics:
Compound Name | Mechanism | Clinical Status | Unique Features |
---|---|---|---|
BI 847325 | Dual MEK and Aurora kinase inhibitor | Phase II | Acts on both MEK and Aurora pathways |
PHA-739358 | Inhibits Aurora A, B, C | Phase II | Broad-spectrum inhibition across multiple kinases |
AT-9283 | Selective Aurora kinase inhibitor | Phase I | Potent against both Aurora A and B |
BI 811283 stands out due to its selective targeting of Aurora B kinase specifically, which may lead to more focused therapeutic effects with potentially fewer off-target effects compared to broader spectrum inhibitors .